An In-depth Technical Guide to 2-Isothiocyanato-4-(trifluoromethyl)pyridine: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Isothiocyanato-4-(trifluoromethyl)pyridine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Isothiocyanato-4-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of both a reactive isothiocyanate group and an electron-withdrawing trifluoromethyl moiety on the pyridine scaffold imparts unique chemical and biological properties. This document delves into the chemical structure, physicochemical properties, spectroscopic characterization, synthesis, reactivity, and potential applications of this compound, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents. Safety and handling precautions are also addressed to ensure its proper use in a research setting.
Introduction
The strategic incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl group (CF3) is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic profiles and binding affinities. Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals, prized for their ability to engage in hydrogen bonding and other key intermolecular interactions.[1]
The isothiocyanate functional group (-N=C=S) is a powerful electrophile that can react with various nucleophiles, most notably the amine groups of amino acids, to form stable thiourea linkages. This reactivity profile makes isothiocyanates valuable tools for bioconjugation and as covalent modifiers of biological targets.
2-Isothiocyanato-4-(trifluoromethyl)pyridine merges these key features, presenting a unique building block for the synthesis of complex molecules with potential therapeutic applications. This guide aims to provide a detailed technical resource for researchers exploring the utility of this compound in their scientific endeavors.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-Isothiocyanato-4-(trifluoromethyl)pyridine consists of a pyridine ring substituted with an isothiocyanate group at the 2-position and a trifluoromethyl group at the 4-position.
Molecular Formula: C7H3F3N2S
Molecular Weight: 218.18 g/mol
Table 1: Physicochemical Properties of 2-Isothiocyanato-4-(trifluoromethyl)pyridine and Related Analogs
| Property | 2-Isothiocyanato-4-(trifluoromethyl)pyridine (Predicted/Estimated) | 2-Fluoro-4-(trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine[2] | 4-(Trifluoromethyl)phenyl isothiocyanate[3] |
| Physical Form | Solid or liquid | Liquid | Liquid | Solid |
| Boiling Point | Not available | Not available | 110 °C (lit.) | 81 °C/11 mmHg (lit.) |
| Melting Point | Not available | Not available | Not available | 39-43 °C (lit.) |
| Density | Not available | 1.355 g/mL at 25 °C | 1.27 g/mL at 25 °C | Not available |
| Refractive Index | Not available | n20/D 1.400 | n20/D 1.417 (lit.) | Not available |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Not available | Not available | Not available |
It is crucial to experimentally determine these properties for the specific compound before use in any application.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 2-Isothiocyanato-4-(trifluoromethyl)pyridine is not available in the provided search results. However, based on the known spectral characteristics of its constituent functional groups and related compounds, the following is a predicted spectroscopic profile.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the trifluoromethyl and isothiocyanate groups.
-
H-3: Expected to be a doublet, downfield due to its proximity to the isothiocyanate group.
-
H-5: Expected to be a doublet of doublets, influenced by both H-3 and H-6.
-
H-6: Expected to be a doublet, likely the most upfield of the three protons.
For comparison, the aromatic protons of 2-(4-(trifluoromethyl)phenyl)pyridine appear in the range of δ 7.2-8.8 ppm.[4]
13C NMR Spectroscopy
The 13C NMR spectrum will provide key structural information.
-
-N=C=S: The isothiocyanate carbon is expected to appear around δ 130-140 ppm.
-
Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons, with their chemical shifts influenced by the substituents.
-
-CF3: The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, typically in the range of δ 120-130 ppm.[5]
19F NMR Spectroscopy
The 19F NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF3 group on a pyridine ring can vary, but for 2-(trifluoromethyl)pyridine, a chemical shift of approximately -68 ppm (relative to CCl3F) has been reported.[6]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, broad absorption band characteristic of the asymmetric stretch of the isothiocyanate group, typically observed in the range of 2000-2200 cm-1. Other significant peaks will correspond to the C-F stretching vibrations of the trifluoromethyl group and the aromatic C-N and C=C stretching vibrations of the pyridine ring. For comparison, the gas-phase IR spectrum of 2,4,6-trifluorophenyl isothiocyanate shows a strong band around 2100 cm-1.[7]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum of isothiocyanates often shows a prominent molecular ion peak (M+).[8] Fragmentation patterns can provide further structural information. For 5-isothiocyanato-2-(trifluoromethyl)pyridine, a related isomer, the predicted m/z for the [M+H]+ ion is 205.00418.[9]
Synthesis and Reactivity
Synthesis
The most common and direct method for the synthesis of aryl and heteroaryl isothiocyanates is the reaction of the corresponding primary amine with thiophosgene (CSCl2) or a thiophosgene equivalent in the presence of a base.
Figure 1: General Synthesis of 2-Isothiocyanato-4-(trifluoromethyl)pyridine
Caption: Synthetic route to the target compound.
Experimental Protocol (General Procedure):
A detailed, verified protocol for the synthesis of 2-Isothiocyanato-4-(trifluoromethyl)pyridine is not available in the provided search results. The following is a general procedure adapted from the synthesis of related isothiocyanates.[10]
-
Dissolve the amine: Dissolve 2-amino-4-(trifluoromethyl)pyridine (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add base: Add an aqueous solution of a base, such as sodium bicarbonate (NaHCO3) (2.5 eq.), to the flask, creating a biphasic system.
-
Cool the reaction: Cool the mixture to 0 °C in an ice bath.
-
Add thiophosgene: While stirring vigorously, add a solution of thiophosgene (1.1 eq.) in DCM dropwise to the reaction mixture.
-
Reaction monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-Isothiocyanato-4-(trifluoromethyl)pyridine.
Causality Behind Experimental Choices:
-
Biphasic system: The use of a biphasic system with an aqueous base helps to neutralize the HCl byproduct generated during the reaction, driving the reaction to completion and preventing side reactions.
-
Vigorous stirring: Vigorous stirring is essential to ensure efficient mixing and reaction between the reactants in the two phases.
-
Dropwise addition at low temperature: Thiophosgene is a highly reactive and toxic reagent. Dropwise addition at 0 °C helps to control the exothermic reaction and minimize the formation of unwanted byproducts.
Reactivity
The isothiocyanate group is a versatile electrophile that readily reacts with a variety of nucleophiles. The primary mode of reactivity is the addition of a nucleophile to the central carbon atom of the -N=C=S group.
Figure 2: Reactivity of 2-Isothiocyanato-4-(trifluoromethyl)pyridine with Amines
Caption: Formation of a thiourea derivative.
The reaction with primary or secondary amines to form substituted thioureas is a particularly important transformation in medicinal chemistry. These thiourea derivatives can serve as key intermediates for the synthesis of a wide range of heterocyclic compounds or can themselves possess biological activity.
Applications in Drug Discovery and Chemical Biology
While specific applications for 2-Isothiocyanato-4-(trifluoromethyl)pyridine are not extensively documented in the available literature, its structural motifs suggest significant potential in several areas of drug discovery and chemical biology.
-
Synthesis of Bioactive Molecules: Trifluoromethylpyridine moieties are found in a number of approved drugs and agrochemicals. The isothiocyanate group allows for the straightforward introduction of this scaffold into larger molecules. A related compound, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, is a key intermediate in the synthesis of enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.
-
Covalent Inhibitors: The electrophilic nature of the isothiocyanate group makes it an ideal functional group for the design of covalent inhibitors. These inhibitors can form a permanent bond with a target protein, often leading to enhanced potency and duration of action.
-
Chemical Probes: 2-Isothiocyanato-4-(trifluoromethyl)pyridine can be used as a chemical probe to identify and characterize novel biological targets. By reacting with nucleophilic residues on proteins, it can be used to label and identify binding partners.
-
Anticancer and Antimicrobial Agents: Isothiocyanates, in general, have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Pyridine derivatives are also known for their diverse pharmacological properties. The combination of these two pharmacophores in a single molecule makes 2-Isothiocyanato-4-(trifluoromethyl)pyridine an attractive starting point for the development of new therapeutic agents. For instance, pyridine-containing arylthiourea derivatives have been investigated for their biological activity.[3]
Safety and Handling
Specific safety data for 2-Isothiocyanato-4-(trifluoromethyl)pyridine is not available. However, based on the known hazards of related compounds, the following precautions should be taken:
-
Toxicity: Isothiocyanates are generally considered to be toxic and irritants. Related aminotrifluoromethylpyridines are classified as harmful if swallowed and cause skin and eye irritation. Thiophosgene, a potential reagent in its synthesis, is highly toxic and corrosive.
-
Handling: This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this or any chemical.
Conclusion
2-Isothiocyanato-4-(trifluoromethyl)pyridine is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of a reactive isothiocyanate group and a trifluoromethyl-substituted pyridine ring offers numerous opportunities for the creation of novel molecules with diverse biological activities. While further research is needed to fully elucidate its specific properties and applications, this technical guide provides a solid foundation for researchers interested in harnessing the potential of this promising compound. As with all chemical research, a thorough understanding of its synthesis, reactivity, and safe handling is paramount to its successful and responsible use.
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